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Introduction
Venadaparib (also known as IDX-1197 or NOV140101) is a potent and selective inhibitor of

Poly(ADP-ribose) polymerase (PARP) enzymes, specifically PARP-1 and PARP-2.[1][2][3]

These enzymes are critical components of the cellular machinery for DNA single-strand break

(SSB) repair.[1][2] By inhibiting PARP, Venadaparib prevents the repair of SSBs, which then

convert to more lethal double-strand breaks (DSBs) during DNA replication.[2][4] In cancer cells

with pre-existing defects in homologous recombination (HR) repair pathways, such as those

with BRCA1 or BRCA2 mutations, this accumulation of DSBs leads to synthetic lethality and

cell death.[1][5] Venadaparib is under development for the treatment of various solid tumors,

including gastric, breast, and ovarian cancers.[6][7][8] This document provides a detailed

overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of orally

administered Venadaparib, along with protocols for its analysis.

Pharmacokinetic Profile
Oral Venadaparib is rapidly absorbed, with dose-proportional pharmacokinetics observed in

the clinical setting.[9] Studies in healthy subjects have shown that its systemic exposure is not

significantly affected by a high-fat meal, although a slight delay in absorption and a decrease in

maximum plasma concentration (Cmax) were observed.[6][10] Furthermore, the
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pharmacokinetic profiles of Venadaparib are comparable across Korean, Caucasian, and

Chinese populations.[6][10]

Table 1: Summary of Non-Clinical Pharmacokinetic
Parameters of Venadaparib in Female ICR Mice

Parameter Value Unit Study Conditions

Cmax Not Reported
Single oral dose of 60

mg/kg

Tmax 0.25 hours
Single oral dose of 60

mg/kg

Terminal Elimination

Half-life (t1/2)
0.90 hours

Single intravenous

dose of 20 mg/kg

Volume of Distribution

at Steady-State (Vss)
5.28 L/kg

Single intravenous

dose of 20 mg/kg

Oral Bioavailability 70.63% % Solution formulation

Data sourced from a

study in healthy

female ICR mice.[1]

Table 2: Summary of Clinical Pharmacokinetic
Parameters of Venadaparib in Healthy Male Subjects (80
mg Single Oral Dose)
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Paramete
r

Korean
(Fasted)

Korean
(Fed)

Caucasia
n
(Fasted)

Caucasia
n (Fed)

Chinese
(Fasted)

Unit

Cmax

(Geometric

Mean

Ratio,

Fed/Fasted

)

0.82

(0.7457-

0.9094)

0.77

(0.6871-

0.8609)

AUClast

(Geometric

Mean

Ratio,

Fed/Fasted

)

1.02

(0.9088-

1.1339)

0.96

(0.9017-

1.0186)

There were

no

statistically

significant

differences

in Cmax

(P=0.45) or

AUClast

(P=0.30)

among the

three

ethnic

groups in

the fasted

state.[10]

Pharmacodynamic Profile
Venadaparib is a highly potent inhibitor of PARP-1 and PARP-2.[2] Its pharmacodynamic

effects have been demonstrated through both in vitro enzymatic assays and in vivo tumor
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models, showing significant and sustained inhibition of PARP activity within tumor tissue.[1][3]

Table 3: In Vitro and In Vivo Pharmacodynamic
Properties of Venadaparib

Parameter Value Unit Assay/Model

PARP-1 IC50 1.4 nM

Recombinant human

PARP-1 enzymatic

assay

PARP-2 IC50 1.0 nM

Recombinant human

PARP-2 enzymatic

assay

Intratumoral PARP

Inhibition
>90% %

OV_065 patient-

derived xenograft

(PDX) model at 12.5

mg/kg, sustained for

up to 24 hours

Clinical PARP

Inhibition
≥ 90% %

Tumor tissue samples

from patients in a

Phase 1 study at

doses ≥ 10 mg

IC50 values indicate

the concentration of

the drug required to

inhibit 50% of the

enzyme's activity.[1][2]

[7][11]

Signaling Pathway and Mechanism of Action
The primary mechanism of action of Venadaparib is the inhibition of PARP-1 and PARP-2,

which are central to the repair of DNA single-strand breaks (SSBs). In cells with deficient

homologous recombination (HR) repair, such as those with BRCA mutations, the accumulation

of unrepaired SSBs leads to the formation of double-strand breaks (DSBs) during cell division.
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These DSBs cannot be efficiently repaired, resulting in genomic instability and ultimately, cell

death, a concept known as synthetic lethality.

Normal Cell (HR Proficient) Cancer Cell (HR Deficient) + Venadaparib
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Caption: Mechanism of action of Venadaparib leading to synthetic lethality.
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Experimental Protocols
Protocol 1: Pharmacokinetic Analysis of Venadaparib in
Plasma
This protocol outlines the general steps for quantifying Venadaparib concentrations in plasma

samples using Liquid Chromatography with tandem Mass Spectrometry (LC/MS-MS).

Sample Preparation:

Thaw frozen plasma samples on ice.

To a 50 µL aliquot of plasma, add 150 µL of acetonitrile containing an internal standard

(e.g., a stable isotope-labeled Venadaparib).

Vortex the mixture for 1 minute to precipitate proteins.

Centrifuge at 13,000 rpm for 5 minutes at 4°C.[1]

Transfer the supernatant to a clean 96-well plate for analysis.

LC/MS-MS Analysis:

Inject an appropriate volume of the prepared sample onto an LC/MS-MS system (e.g.,

Agilent 1290 Infinity).[1]

Chromatographic Separation: Use a suitable C18 column to separate Venadaparib from

other plasma components. The mobile phase typically consists of a gradient of an

aqueous solution (e.g., water with 0.1% formic acid) and an organic solvent (e.g.,

acetonitrile with 0.1% formic acid).

Mass Spectrometric Detection: Operate the mass spectrometer in positive ion mode using

multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion

transitions for Venadaparib and the internal standard.

Data Analysis:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/product/b8180462?utm_src=pdf-body
https://www.benchchem.com/product/b8180462?utm_src=pdf-body
https://www.benchchem.com/product/b8180462?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC9978881/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9978881/
https://www.benchchem.com/product/b8180462?utm_src=pdf-body
https://www.benchchem.com/product/b8180462?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8180462?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Construct a calibration curve by plotting the peak area ratio of Venadaparib to the internal

standard against the nominal concentration of the calibration standards.

Determine the concentration of Venadaparib in the plasma samples by interpolating their

peak area ratios from the calibration curve.

Pharmacokinetic parameters (Cmax, Tmax, AUClast, etc.) are calculated using a non-

compartmental method with software such as Phoenix WinNonlin.[6]

Pharmacokinetic Analysis Workflow

Plasma Sample
Collection

Protein Precipitation
(Acetonitrile + IS) Centrifugation Supernatant to

96-well plate LC/MS-MS Analysis Data Analysis
(Phoenix WinNonlin)

Click to download full resolution via product page

Caption: Workflow for pharmacokinetic analysis of Venadaparib in plasma.

Protocol 2: Pharmacodynamic Analysis of PARP
Inhibition in Tumor Tissue
This protocol describes a method to assess the pharmacodynamic effect of Venadaparib by

measuring the inhibition of poly(ADP-ribose) (PAR) formation in tumor tissue from xenograft

models.

Animal Dosing and Sample Collection:

Establish tumor xenografts in immunocompromised mice (e.g., OV_065 patient-derived

xenograft model in athymic nude mice).[1]

Administer Venadaparib orally at the desired dose (e.g., 12.5 mg/kg once daily).[1]

At specified time points post-dosing (e.g., 4, 7, and 24 hours), euthanize the mice and

collect plasma and tumor samples.[1][12]

Snap-freeze tumor samples in liquid nitrogen and store at -70°C until analysis.[12]
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Tumor Lysate Preparation:

Homogenize the frozen tumor tissue in a suitable lysis buffer containing protease and

phosphatase inhibitors.

Centrifuge the homogenate at high speed to pellet cellular debris.

Collect the supernatant (tumor lysate) and determine the protein concentration using a

standard assay (e.g., BCA assay).

PAR Level Quantification (ELISA-based):

Use a commercially available ELISA kit for the detection of PAR.

Coat a 96-well plate with an anti-PAR antibody.

Add diluted tumor lysates to the wells and incubate to allow PAR to bind to the antibody.

Wash the wells to remove unbound material.

Add a detection antibody conjugated to an enzyme (e.g., HRP).

Add a substrate that produces a colorimetric signal in the presence of the enzyme.

Measure the absorbance using a plate reader.

Data Analysis:

Normalize the PAR levels to the total protein concentration for each sample.

Calculate the percentage of PARP inhibition in the Venadaparib-treated groups relative to

the vehicle-treated control group.

Pharmacodynamic Analysis Workflow

Animal Dosing
(Venadaparib)

Tumor Sample
Collection

Tumor Lysate
Preparation PAR ELISA Assay Calculation of

% PAR Inhibition
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Click to download full resolution via product page

Caption: Workflow for pharmacodynamic analysis of PARP inhibition.

Conclusion
Venadaparib is a promising next-generation PARP inhibitor with favorable physicochemical

properties, a well-defined mechanism of action, and a predictable pharmacokinetic and

pharmacodynamic profile.[1][3][13] The provided protocols offer a foundation for researchers to

conduct pharmacokinetic and pharmacodynamic analyses of Venadaparib in preclinical and

clinical settings. These studies are crucial for optimizing dosing strategies and further

elucidating the therapeutic potential of Venadaparib in the treatment of cancers with

homologous recombination deficiencies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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